molecular formula C17H29BO2S B8536761 5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane CAS No. 205105-15-3

5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane

Cat. No. B8536761
CAS RN: 205105-15-3
M. Wt: 308.3 g/mol
InChI Key: UIPUPVHBVAILFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C17H29BO2S and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

205105-15-3

Molecular Formula

C17H29BO2S

Molecular Weight

308.3 g/mol

IUPAC Name

5,5-dimethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C17H29BO2S/c1-4-5-6-7-8-9-10-15-11-16(21-12-15)18-19-13-17(2,3)14-20-18/h11-12H,4-10,13-14H2,1-3H3

InChI Key

UIPUPVHBVAILFB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, in a three necked flask 3 g (15.28 mmol, 1 eq.) of 3-octylthiophene are dissolved in 30 mL of THF. After having cooled the medium to −78° C., 12 mL (18.34 mmol, 1.2 eq., C=1.6 mol/L) of BuLi are added drop by drop. The reaction is stirred for 1 h at −50° C. Then 8 mL (30.56 mmol, 2 eq.) of tributylborate are added to the medium cooled beforehand to −78° C. The reaction remains under stirring for the following 2 h where the temperature rises to ambient temperature. The mixture is then hydrolysed with a 2 mol·L−1 HCl solution and extracted with 2×50 mL of ethyl ether. During the drying of the organic phase collected on Na2SO4, 4.8 g (45.84 mmol, 3 eq.) of 2,2-dimethyl-1,3-propanediol are added. After 45 min of stirring, the mixture is filtered and concentrated in a rotary evaporator. The purification is carried out on silica column with an eluent [hexane/Et2O: 9/1]. 3.40 g of a yellow oil (yield of 72.0%) are obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.